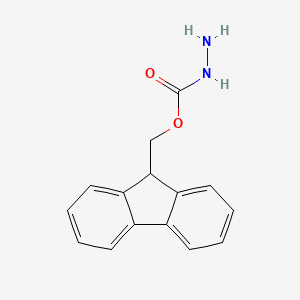

9-Fluorenylmethyl carbazate

Descripción

Significance and Role as a Versatile Chemical Synthon

A chemical synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. 9-Fluorenylmethyl carbazate's dual functionality allows it to participate in a wide array of chemical reactions. The hydrazine (B178648) group is nucleophilic and can react with various electrophiles, while the fluorenylmethoxycarbonyl (Fmoc) group serves as a well-established protecting group for amines. masterorganicchemistry.comcymitquimica.com This makes it a valuable building block in the synthesis of complex organic molecules, particularly in peptide chemistry and for creating derivatives for analytical purposes. cymitquimica.com

The carbazate (B1233558) functional group's reactivity is a key aspect of its versatility. It can undergo oxidation, reduction, and nucleophilic substitution reactions. This reactivity allows for the formation of stable derivatives with a variety of analytes, which is particularly useful in enhancing their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). greyhoundchrom.com

Historical Context of Fmoc-Based Protecting Group Chemistry

The development of this compound is intrinsically linked to the broader history of fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry. The Fmoc group was first introduced in the 1970s by Louis A. Carpino and his team as a base-labile protecting group for amines. publish.csiro.aupeptide.commolport.com This was a significant advancement in peptide synthesis, offering an alternative to the acid-labile tert-butoxycarbonyl (Boc) group. masterorganicchemistry.compublish.csiro.au

The key advantage of the Fmoc group is its stability under acidic conditions and its easy removal with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.comtcichemicals.com This "orthogonality" in deprotection strategies allows for the selective removal of protecting groups without affecting other acid-sensitive parts of a molecule, a crucial aspect in the synthesis of complex peptides and other organic molecules. masterorganicchemistry.comnih.gov The introduction of the Fmoc group, in conjunction with solid-phase peptide synthesis (SPPS) developed by R.B. Merrifield, revolutionized the field, enabling the automated and efficient synthesis of long and complex peptide chains. publish.csiro.aupeptide.comresearchgate.net The development of carbazate derivatives like this compound was a natural progression, expanding the application of Fmoc chemistry beyond traditional peptide synthesis into areas like derivatization and the synthesis of specialized peptide analogs.

Current Research Landscape and Emerging Applications

Current research continues to explore and expand the applications of this compound. A significant area of focus is its use in the synthesis of peptide hydrazides. nih.govresearchgate.net Peptide hydrazides are important intermediates for producing peptide thioesters, which are crucial for native chemical ligation (NCL), a powerful method for synthesizing large proteins. researchgate.netresearchgate.netoup.com

Recent studies have demonstrated the utility of this compound in creating stable, pre-loaded resins for solid-phase peptide synthesis (SPPS) of C-terminal hydrazide peptides. nih.govresearchgate.netnih.govchemrxiv.orgresearcher.life These "Fmoc-hydrazine resins" offer enhanced stability for long-term storage, streamlining the synthesis of complex peptide hydrazides. nih.govresearchgate.netnih.gov For instance, researchers have successfully used these resins to synthesize a 40-mer GLP-1R agonist peptide. nih.govresearchgate.net

Furthermore, this compound is increasingly used as a derivatizing agent in analytical chemistry. greyhoundchrom.cominter-chem.pl Its ability to react with carbonyl compounds and monosaccharides to form highly fluorescent derivatives allows for their sensitive detection and quantification by HPLC. bszh.cnchemsrc.com This has applications in various fields, including the analysis of steroids like progesterone (B1679170) and the study of glycoproteins. bszh.cn The compound's role also extends to materials science, where it can be incorporated into the development of new polymers and coatings. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 35661-51-9 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ~170 °C (decomposes) |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide |

| Fluorescence | λex ~264-270 nm; λem ~309-320 nm (adducts) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPEUVGHDMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189168 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-51-9 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing 9 Fluorenylmethyl Carbazate

Strategies for the Preparation of 9-Fluorenylmethyl Carbazate (B1233558)

9-Fluorenylmethyl carbazate, also known as Fmoc-hydrazine, is a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. Its preparation is primarily achieved through the reaction of a fluorenyl-based precursor with hydrazine (B178648).

The most established and widely utilized method for synthesizing this compound involves the reaction of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine (N₂H₄) or its hydrate. sci-hub.seresearchgate.net This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the displacement of the chloride ion and the formation of the stable carbazate linkage. sci-hub.se

This pathway is efficient and forms the basis for most laboratory and commercial preparations of the compound. ambeed.com The resulting product is a stable, crystalline solid. mdpi.com

The efficiency and purity of the this compound synthesis are highly dependent on the reaction conditions. Researchers have optimized these parameters to maximize yield and minimize side reactions. A significant excess of hydrazine is typically used to prevent the formation of undesired bis-acylated byproducts. mdpi.com

The reaction is generally performed at reduced temperatures, often starting at 0°C or in an ice bath, and then allowing the mixture to warm to room temperature. sci-hub.seambeed.commdpi.com This temperature control helps to manage the exothermic nature of the reaction. Anhydrous organic solvents are preferred to ensure the reactivity of the reagents. sci-hub.se

| Precursors | Solvent System | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Fmoc-Cl, Hydrazine hydrate | Acetonitrile/Water | 0°C to Room Temp. | 14 hours | 99% | ambeed.commdpi.com |

| Fmoc-Cl, Hydrazine | Diethyl ether | Ice bath to Room Temp. | 12 hours | 97% | researchgate.net |

Reaction Pathways from Precursors (e.g., 9-Fluorenylmethyl Chloroformate with Hydrazine)

Applications in Amine Protection and Deprotection Chemistry

The fluorenylmethoxycarbonyl (Fmoc) moiety of this compound is a cornerstone of modern protecting group chemistry, especially for amines.

The Fmoc group is a base-labile protecting group widely employed for the temporary protection of primary and secondary amines. wikipedia.org Its principal application is in solid-phase peptide synthesis (SPPS), a technique for building peptide chains on a solid resin support. wikipedia.orgtcichemicals.com

The key advantage of the Fmoc group is its stability under acidic conditions. tcichemicals.comtcichemicals.com This property allows for an "orthogonal" protection strategy. In this approach, the N-terminal amine of the peptide chain is protected with the Fmoc group, while the side chains of the amino acids are protected with acid-labile groups (like Boc or trityl). This enables the selective removal of the Fmoc group with a base to allow for the next amino acid coupling, without disturbing the acid-sensitive side-chain protectors or the linker attaching the peptide to the resin. wikipedia.orgtcichemicals.com This strategy simplifies the synthesis of complex peptides and proteins. acs.org

The removal of the Fmoc group is achieved under mild, non-hydrolytic basic conditions. researchgate.net The process relies on the acidity of the proton at the C9 position of the fluorene (B118485) ring system. springernature.com A base abstracts this acidic proton, initiating a β-elimination reaction that cleaves the carbamate (B1207046) bond and liberates the free amine. springernature.com

The byproduct of this reaction is dibenzofulvene, which is typically scavenged by the basic amine used for deprotection to form a stable adduct, preventing it from causing side reactions with the newly deprotected amine. wikipedia.orgspringernature.com Piperidine (B6355638) is the most commonly used base for Fmoc deprotection in SPPS, typically as a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgspringernature.com The progress of the deprotection can often be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. wikipedia.org

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Piperidine | DMF or NMP | 20-30% solution, 10-20 min at room temp. | wikipedia.orgspringernature.com |

| Liquid Ammonia | - | Solution or suspension, several hours | researchgate.net |

| Ethanolamine | - | Room temperature | researchgate.net |

| Morpholine | - | Room temperature | researchgate.net |

Fmoc-Based Protecting Group Strategies in Complex Organic Synthesis

Advanced Synthetic Transformations

Beyond its role as a source for the Fmoc protecting group, this compound is a versatile reagent for more advanced synthetic applications. It serves as a crucial building block for creating peptide hydrazides, which are important intermediates in chemical protein synthesis. nih.gov By attaching this compound to a solid support, such as a trityl-chloride resin, a stable Fmoc-hydrazine resin is created. nih.govresearchgate.net This resin allows for the direct synthesis of C-terminal peptide hydrazides using standard Fmoc-SPPS protocols. nih.govresearchgate.net These peptide hydrazides can then be converted into peptide thioesters for use in native chemical ligation, a powerful technique for assembling large proteins from smaller synthetic peptide fragments. researchgate.net

Furthermore, this compound is utilized as a fluorescent labeling agent. nih.gov Its inherent fluorescence, conferred by the fluorene system, allows it to be attached to other molecules, such as glycans, to facilitate their detection and analysis using techniques like high-performance liquid chromatography (HPLC). nih.gov This labeling simplifies complex analytical workflows in fields like glycobiology. nih.gov

Formation of Carbamate Derivatives

This compound is a key intermediate for the synthesis of various carbamate derivatives, which are integral to the design of therapeutic agents like enzyme inhibitors. chemimpex.com The structure of this compound allows it to be a precursor in multi-step syntheses that yield more complex protected amino structures.

One synthetic strategy involves the reaction of this compound with aldehydes. For instance, reductive amination of Fmoc-carbazate with a corresponding aldehyde leads to the formation of N(alpha)-substituted, N(beta)-Fmoc-protected hydrazines. univ-rennes1.fr These intermediates are then used to create Fmoc-aza-β3-amino acids. This method provides a straightforward pathway to these valuable peptidomimetic building blocks. univ-rennes1.fr

Another approach involves the alkylation of hydrazine derivatives to produce precursors for peptidomimetic structures. For example, the synthesis of a precursor for aza-Arg, FmocNHNH(CH2)3NHBoc, was achieved by alkylating hydrazine derivatives, presenting a more efficient route than reductive alkylation. kirj.ee These carbazate derivatives are crucial for incorporating aza-amino acid residues into peptide chains. Azapeptides, which contain a nitrogen atom in place of the α-carbon of an amino acid residue, are of significant interest in medicinal chemistry. The synthesis of azapeptides can utilize fluoren-9-ylmethoxycarbonyl (Fmoc) amino acid carbazates. rsc.org For instance, the reaction of Fmoc-amino acid hydrazides with an aldehyde, followed by reduction, yields a fully protected amino acid carbazate dipeptide synthon, which can then be used to build azapeptide analogues. rsc.org

The table below outlines examples of carbamate derivative synthesis starting from or involving this compound.

| Starting Material | Reagent(s) | Product | Application |

| This compound | Aldehyde, Reducing Agent | N(alpha)-substituted-N(beta)-Fmoc hydrazine | Synthesis of Fmoc-aza-β3-amino acids univ-rennes1.fr |

| Fmoc-amino acid hydrazide | Aldehyde, Reducing Agent | Protected amino acid carbazate dipeptide synthon | Synthesis of azapeptide analogues rsc.org |

| Protected hydrazine derivatives | N-protected 3-bromopropyl amine | FmocNHNH(CH2)3NHBoc | Precursor for aza-Arg incorporation into peptidomimetics kirj.ee |

Synthesis of Hydrazide-Containing Molecular Scaffolds

The most prominent application of this compound is in the synthesis of C-terminal peptide hydrazides. nih.govresearchgate.net These compounds are crucial intermediates for chemical protein synthesis and bioconjugation, often utilized in hydrazide-based native chemical ligation to construct large proteins from smaller peptide fragments. researchgate.net

A significant advancement in solid-phase peptide synthesis (SPPS) involves the use of this compound to create stable, pre-loaded resins. researchgate.net Researchers have developed a method for loading this compound onto trityl chloride resins, resulting in an "Fmoc-hydrazine resin" that is exceptionally stable under various storage conditions. nih.govresearchgate.net This stability is a major advantage over previous methods for synthesizing peptide hydrazides, which were often hampered by the instability of resin linkers, especially for longer and more complex peptides. nih.govresearchgate.net The use of these stable Fmoc-NHNH-Trt resins has been successfully demonstrated in the SPPS of a 40-mer GLP-1R agonist peptide, highlighting its broad utility. nih.govresearchgate.net

The general workflow for using these resins in SPPS is as follows:

Resin Loading : this compound is loaded onto a trityl-type resin, such as TentaGel® XV trityl chloride, to form a stable carbazate-loaded resin. researchgate.net

Peptide Elongation : Standard Fmoc-SPPS chemistry is used to assemble the desired peptide chain on the resin. nih.gov

Cleavage : Upon completion of the synthesis, the peptide is cleaved from the resin, which yields the C-terminal peptide hydrazide. researchgate.netresearchgate.net This peptide hydrazide can then be activated, for example, to an acyl azide (B81097), and used in further ligation reactions to build larger proteins. researchgate.net

This methodology streamlines the production of peptide hydrazides, making them more accessible for applications in chemical biology and the development of peptide-based therapeutics. nih.govresearchgate.net

The table below summarizes the key findings related to the synthesis of hydrazide-containing scaffolds.

| Technique | Reagent/Resin | Product | Key Finding/Advantage |

| Solid-Phase Peptide Synthesis (SPPS) | This compound loaded on trityl chloride resin (Fmoc-NHNH-Trt resin) | C-terminal peptide hydrazides | Creation of a highly stable resin linker, enabling the synthesis of long and complex peptide hydrazides. nih.govresearchgate.netresearchgate.net |

| Hydrazide-based Native Chemical Ligation | Peptide hydrazide (from Fmoc-carbazate resin) | Larger proteins/protein probes | Peptide hydrazides serve as key handles for constructing proteins from multiple fragments. researchgate.net |

9 Fluorenylmethyl Carbazate in Peptide and Protein Chemistry

Solid Phase Peptide Synthesis (SPPS) Applications

9-Fluorenylmethyl carbazate (B1233558) (Fmoc-carbazate) is a pivotal reagent in solid-phase peptide synthesis (SPPS), primarily for the generation of peptide C-terminal hydrazides. These hydrazides are versatile intermediates, serving as precursors for a variety of essential functionalities in peptide and protein chemistry.

Utility as a C-Terminal Hydrazide Precursor for Peptide Synthesis

Peptide C-terminal hydrazides are crucial building blocks in the synthesis of complex peptides and proteins. Their significance stems from their ability to be converted into other reactive groups, most notably acyl azides and peptide thioesters, which are instrumental in peptide ligation and modification strategies. The use of 9-Fluorenylmethyl carbazate allows for the direct incorporation of a protected hydrazine (B178648) moiety onto a solid support, which, after peptide chain elongation and cleavage, yields the desired peptide hydrazide. researchgate.netnih.govresearchgate.net

The hydrazide group has been a cornerstone in peptide chemistry for decades, valued for its role as a precursor to acyl azides for amide bond formation and thioester generation for Native Chemical Ligation (NCL). researchgate.net The increasing application of C-terminal α-hydrazides has spurred the development of robust synthetic methods to access these compounds. researchgate.net

Development and Application of Fmoc-Hydrazine Resins in SPPS

A significant advancement in the synthesis of peptide hydrazides has been the development of pre-loaded Fmoc-hydrazine resins. researchgate.netnih.govresearchgate.net These resins are prepared by loading this compound onto a solid support, typically a trityl chloride resin. researchgate.net This creates a stable, storable resin that is ready for direct use in automated SPPS, streamlining the synthesis of peptide hydrazides. researchgate.net

The application of these resins has been demonstrated in the synthesis of challenging peptide sequences, such as the 40-mer GLP-1R agonist peptide "P5". researchgate.netnih.gov The use of Fmoc-NHNH-Trityl resins has proven to be a practical and efficient method for producing peptide hydrazides for a wide range of applications. researchgate.netnih.gov Greener synthesis approaches are also being explored, utilizing solvents like a DMSO/ethyl acetate (B1210297) mixture as a replacement for DMF during SPPS on these resins. iris-biotech.de

Stability and Regeneration of Trityl-Chloride Resins for Peptide Hydrazide Production

The stability of the resin used for peptide hydrazide synthesis is a critical factor, especially for the synthesis of long and complex peptides. Research has shown that Fmoc-hydrazine loaded trityl-chloride resins exhibit excellent stability under various storage conditions, including at -10°C under nitrogen or air, at 3°C under air, and even at room temperature in a vacuum desiccator. researchgate.net This stability allows for the long-term storage of the pre-loaded resin without significant loss of loading capacity. researchgate.net

Furthermore, methods have been developed for the regeneration and reloading of trityl chloride resins. researchgate.netresearchgate.netunirioja.es This allows for the reuse of the resin, which is both cost-effective and environmentally friendly. unirioja.esacs.org The regeneration process typically involves treatment with reagents like thionyl chloride to reactive the trityl groups, followed by loading with this compound. unirioja.esresearchgate.net

Table 1: Stability of Fmoc-NHNH-Trityl Resins Under Various Storage Conditions

| Storage Condition | Initial Loading (mmol/g) | Final Loading after 28 days (mmol/g) | Loading Retention |

| -10°C, sealed under N₂ | ~0.22 | ~0.22 | High |

| -10°C, sealed under air | ~0.22 | ~0.22 | High |

| 3°C, sealed under air | ~0.22 | ~0.22 | High |

| Room Temperature, open in vacuum desiccator | ~0.22 | ~0.22 | High |

Data derived from studies on Tentagel® XV resins. researchgate.net

Chemical Protein Synthesis Strategies

The utility of this compound extends beyond simple peptide synthesis into the more complex realm of chemical protein synthesis. The peptide hydrazides generated using this reagent are key precursors for creating the building blocks necessary for powerful ligation techniques.

Native Chemical Ligation (NCL) Building Blocks Derived from Peptide Hydrazides

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide fragments to form a native peptide bond. nih.gov A critical component for NCL is a peptide with a C-terminal thioester. Peptide hydrazides serve as excellent precursors to these essential thioesters. springernature.comnih.gov

The conversion of a peptide hydrazide to a peptide thioester allows for the creation of the necessary building blocks for NCL. iris-biotech.deoup.com This approach has been widely adopted and is a significant strategy in the total synthesis of proteins. nii.ac.jp One-pot NCL strategies involving peptide hydrazides have also been developed, which streamline the process by avoiding the isolation of intermediate products. rsc.org

Synthesis of Peptide Thioesters and Acyl Azides from Hydrazides

The transformation of peptide hydrazides into peptide thioesters or acyl azides is a key step that unlocks their potential in chemical protein synthesis.

Peptide Thioesters: Peptide hydrazides can be converted to peptide thioesters through a two-step process. First, the hydrazide is converted to a peptide azide (B81097) by treatment with sodium nitrite (B80452) (NaNO₂) under acidic conditions. nii.ac.jpexplorationpub.com The resulting peptide azide is then reacted with a thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the peptide thioester. nii.ac.jpnih.gov This method has been successfully used to prepare peptide thioesters for NCL, even for complex peptide sequences. nii.ac.jp An alternative, milder method involves the reaction of peptide hydrazides with acetylacetone (B45752) to form a peptide acyl-pyrazole intermediate, which can then be converted to a thioester. nih.gov

Acyl Azides: The intermediate peptide azide formed during the conversion to a thioester is itself a valuable reactive species. Peptide azides can be used directly in coupling reactions or can be converted to other functionalities. For instance, they can be reacted with ammonium (B1175870) acetate or undergo a Staudinger reaction to form peptide amides. explorationpub.com

Table 2: Conversion of Peptide Hydrazides to Other Functionalities

| Starting Material | Reagents | Product | Application |

| Peptide Hydrazide | 1. NaNO₂, acidic conditions 2. Thiol (e.g., MPAA) | Peptide Thioester | Native Chemical Ligation |

| Peptide Hydrazide | NaNO₂, acidic conditions | Peptide Acyl Azide | Peptide coupling, conversion to amides |

| Peptide Hydrazide | Acetylacetone, then Thiol | Peptide Thioester | Native Chemical Ligation (mild conditions) |

| Peptide Acyl Azide | Ammonium Acetate | Peptide Amide | C-terminal modification |

| Peptide Acyl Azide | Tris(2-carboxyethyl)phosphine (TCEP) | Peptide Amide | C-terminal modification (Staudinger reaction) |

This table summarizes common transformations of peptide hydrazides. nii.ac.jpexplorationpub.comnih.gov

Hydrazone Ligation Technique for Selective Modification of Peptides and Proteins

This compound (Fmoc-hydrazine) is a foundational reagent for the synthesis of C-terminal peptide hydrazides. chemrxiv.org These peptide hydrazides are stable intermediates that serve as key precursors for various bioconjugation strategies, most notably hydrazone ligation. researchgate.net The technique provides a method for the selective modification of peptides, which can then be attached to other molecules, such as carrier proteins or cargo molecules. researchgate.net

The process begins with the solid-phase peptide synthesis (SPPS) of a peptide on a resin that, upon cleavage, yields a C-terminal hydrazide. researchgate.net Resins loaded with Fmoc-hydrazine, such as Fmoc-NHNH-Trityl resins, have been developed to facilitate this process, demonstrating high stability and utility in the synthesis of complex peptide hydrazides. chemrxiv.orgresearchgate.net Once the peptide hydrazide is synthesized and purified, its terminal hydrazide group (-CONHNH2) is available for reaction.

Hydrazone ligation occurs when the peptide hydrazide is reacted with a molecule containing an aldehyde or ketone functional group. The nucleophilic hydrazide attacks the carbonyl carbon, leading to the formation of a hydrazone bond (-C=N-NH-CO-). This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules. For example, glycans can be labeled via hydrazone formation for subsequent analysis. The resulting hydrazone linkage can be reduced to form a more stable hydrazide bond, ensuring the long-term integrity of the modified protein or peptide. This ligation strategy is a cornerstone of expressed protein ligation, bridging synthetic peptides with recombinant proteins to create larger, more complex functional proteins. researchgate.net

Synthesis and Incorporation of Aza-Amino Acids and Aza-Peptides

Aza-peptides are analogues in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govacs.org This substitution can induce specific secondary structures, such as β-turns, and enhance metabolic stability. nih.gov this compound is a critical building block for the introduction of these modifications.

Development of Aza-Arginine and Aza-Glycine Precursors from Fmoc-Hydrazine

The synthesis of aza-amino acid precursors is the first step toward their incorporation into a peptide sequence. The nature of the precursor depends on the desired aza-amino acid side chain.

Aza-Glycine: For aza-glycine (azaGly), the simplest aza-amino acid with a hydrogen atom as its "side chain," this compound itself serves as the direct, protected precursor. semanticscholar.org The Fmoc group protects the terminal nitrogen, allowing the internal nitrogen to be coupled to the N-terminus of a growing peptide chain on a solid support.

Aza-Arginine: The synthesis of the precursor for aza-arginine (azaArg) is more complex due to the functionalized side chain. kirj.ee A highly efficient method involves the direct alkylation of a protected hydrazine. kirj.eeresearchgate.net In one pathway, Fmoc-hydrazine is alkylated with N-protected 3-bromopropyl amine. kirj.ee This creates a protected aza-ornithine precursor. kirj.eeresearchgate.net Following the removal of the side-chain protecting group, the primary amine is converted into a guanidyl group using a guanylating reagent like N,N′-di-Boc-N″-Tf-guanidine. kirj.eeresearchgate.net This yields the final Fmoc-aza-Arg(Boc)2 precursor, ready for use in peptide synthesis. kirj.ee An alternative earlier approach involved the guanylation of an aza-ornithine residue after it had already been incorporated into the peptide chain. kirj.eeepo.org

N'-Alkylation Strategies for Aza-Peptide Synthesis

To create aza-amino acids with side chains other than hydrogen, the N'-nitrogen of the Fmoc-hydrazine precursor must be alkylated. nih.govacs.org This is a key step that defines the identity of the resulting aza-amino acid. Two primary strategies are employed:

Reductive Amination: This method involves the condensation of Fmoc-hydrazine with an aldehyde or ketone corresponding to the desired amino acid side chain. nih.govacs.org For instance, reacting Fmoc-hydrazine with isobutyraldehyde (B47883) forms a hydrazone. nih.gov This intermediate is then reduced, typically using a mild reducing agent like sodium cyanoborohydride, to yield the N'-alkylated hydrazine. nih.govacs.org This approach was used to create precursors for aza-leucine and aza-ornithine. nih.gov

Direct Alkylation with Alkyl Halides: This strategy involves the direct reaction of a protected hydrazine with an alkyl halide. kirj.ee Research has shown this to be an efficient pathway for producing aza-ornithine precursors, which are subsequently converted to aza-arginine precursors. kirj.eeresearchgate.net To minimize the formation of di-alkylated byproducts, an excess of the hydrazine derivative is often used. kirj.ee Studies have successfully used this method to synthesize FmocNHNH(CH2)3NHBoc by reacting Fmoc-hydrazine with N-Boc-3-bromopropylamine. kirj.eeresearchgate.net

These N'-alkylated fluoren-9-ylmethyl carbazates are the direct building blocks used for incorporating aza-amino acid residues into peptides via solid-phase synthesis. nih.govacs.org

Activation and Coupling Methodologies for Aza-Glycine Installation

The coupling of an aza-amino acid precursor, such as Fmoc-carbazate for aza-glycine, to the N-terminal amine of a peptide chain is a challenging step. The nucleophilicity of the hydrazine nitrogen that participates in the coupling is lower than that of a standard amino acid's alpha-amine. semanticscholar.org Consequently, robust activation of the incoming carbazate is required.

The general approach involves activating the Fmoc-carbazate with a carbonyl-donating reagent to form a highly reactive intermediate, which then couples to the resin-bound peptide. semanticscholar.orgresearchgate.net Several activating agents have been explored, each with varying levels of efficiency and potential for side reactions.

| Activating Agent | Abbreviation | Description | Findings and Efficiency |

| N,N'-Carbonyldiimidazole | CDI | A common reagent that activates Fmoc-hydrazine to form an active imidazolide. semanticscholar.org It is frequently used for this purpose at room temperature in DMF. semanticscholar.org | A frequently used and effective reagent for activating Fmoc-NH-NH2. semanticscholar.org |

| 1,1'-Carbonyl-di-(1,2,4-triazole) | CDT | Activates the carbazate for coupling. researchgate.netrsc.org | Shown to be effective for aza-glycine couplings, often requiring extended reaction times (e.g., 24 hours) for completion on solid support. rsc.org |

| N,N'-Disuccinimidyl Carbonate | DSC | Activates the carbazate to form a succinimidyl ester. epo.orgmdpi.com | Reported to afford higher yields for aza-glycine installation compared to phosgene (B1210022) equivalents like BTC, which can lead to problematic side reactions. mdpi.com |

| Bis(trichloromethyl)carbonate | BTC (Triphosgene) | A safer, solid equivalent to highly toxic phosgene gas used to form a reactive acyl chloride. semanticscholar.orgmdpi.com | Can be problematic, leading to the formation of cyclic oxadiazolone byproducts and lower yields in certain contexts. mdpi.com However, it has been used successfully for coupling subsequent amino acids onto aza-residues. mdpi.com |

The choice of activating agent can significantly impact the yield and purity of the final aza-peptide. For aza-glycine installation, activating this compound with DSC has been shown to be a particularly effective strategy, minimizing byproduct formation that can occur with phosgene-based activators. mdpi.com After the aza-glycine residue is coupled, the Fmoc group is removed, and the subsequent standard amino acid can be coupled, although this step can also be challenging due to the decreased nucleophilicity of the newly formed semicarbazide (B1199961) terminus. biorxiv.org

Applications of 9 Fluorenylmethyl Carbazate in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery

9-Fluorenylmethyl carbazate (B1233558) (Fmoc-carbazate) is a versatile compound that plays a significant role in medicinal chemistry and drug discovery. chemimpex.comchemimpex.com Its unique chemical properties make it a valuable tool for synthesizing and modifying complex molecules with therapeutic potential.

Design and Development of Drug Candidates

9-Fluorenylmethyl carbazate serves as a crucial building block in the synthesis of new pharmaceutical agents. chemimpex.comchemimpex.com It is frequently employed in the creation of carbamate (B1207046) derivatives, which are integral to the design of various therapeutic agents, including enzyme inhibitors. The stability of the derivatives it forms makes it a valuable component in the synthesis of biologically active molecules. chemimpex.com Its role as a versatile intermediate allows for the construction of complex molecular architectures necessary for developing novel drug candidates. chemimpex.com

Creation of Compounds Targeting Specific Biological Pathways

In the pursuit of targeted therapies, this compound is utilized to create compounds designed to interact with specific biological pathways. chemimpex.comchemimpex.com This targeted approach aims to enhance the therapeutic efficacy of drug candidates while potentially minimizing off-target effects. The reactivity of the carbazate group allows for its incorporation into a variety of molecular scaffolds, enabling the synthesis of compounds that can modulate the activity of specific enzymes or receptors involved in disease processes. cymitquimica.com

Functionalization of Anthracycline Antibiotics for Targeted Delivery

This compound has been utilized in the functionalization of anthracycline antibiotics. google.comgoogleapis.com This class of drugs is potent in cancer therapy, and modifying them with linkers derived from Fmoc-carbazate facilitates their attachment to targeting moieties. This chemical modification is a key step in creating drug conjugates designed for targeted delivery to cancer cells, aiming to increase the concentration of the antibiotic at the tumor site and reduce systemic toxicity. google.com

In one instance, this compound was reacted with an anthracycline derivative, followed by purification, to create a functionalized antibiotic ready for conjugation. google.comgoogleapis.com

Formation of Antibody-Anthracycline Conjugates

A significant application of functionalized anthracyclines is the formation of antibody-drug conjugates (ADCs). google.comgoogle.comgoogleapis.com By linking the amine-containing anthracycline derivative, prepared using this compound, to an antibody, a targeted therapeutic is created. google.com The antibody component of the conjugate is chosen for its ability to specifically bind to antigens present on the surface of cancer cells. google.comgoogle.com This immunospecificity allows for the targeted delivery of the potent anthracycline payload directly to the tumor, which can be particularly useful for treating neoplastic cellular disorders. google.com The covalent bond connecting the drug and the antibody is often a hydrazone or a related linkage. google.com

| Conjugate Component | Function | Relevant Compound |

| Targeting Moiety | Binds to specific antigens on cancer cells. | Antibody or antibody fragment |

| Linker | Covalently attaches the drug to the antibody. | Derivative of this compound |

| Payload | Exerts the therapeutic effect (cytotoxicity). | Anthracycline antibiotic |

Polymer Science and Material Chemistry

The utility of this compound extends beyond pharmaceuticals into the realm of polymer and material science. chemimpex.comchemimpex.com

Role in the Synthesis of Novel Polymers and Coatings

This compound is used in the formulation of advanced materials, contributing to the development of polymers with unique properties. chemimpex.comchemimpex.com It can participate in polymerization reactions, such as the aza-Michael addition with divinyl sulfone, to create functional linear polymers. rsc.org These reactions, which can be performed under catalyst-free thermal conditions, yield polymers with moderate to high molecular weights. rsc.org The resulting polymers have potential applications in coatings and adhesives. chemimpex.comchemimpex.com The incorporation of the fluorenyl group can also impart specific optical or thermal properties to the resulting materials. Furthermore, resins loaded with this compound are utilized in solid-phase peptide synthesis, demonstrating its role in creating stable precursors for the production of specialized polymers like peptide hydrazides. researchgate.net

| Polymerization Method | Monomers | Resulting Polymer Type | Potential Applications |

| Aza-Michael Addition | This compound, Divinyl Sulfone | Functional linear polymer | Coatings, Adhesives |

| Solid-Phase Synthesis | Amino acids on Fmoc-carbazate loaded resin | Peptide hydrazides | Bioconjugation, Drug Delivery |

Catalyst-Free Aza-Michael Polymerization of Hydrazide Derivatives

Analytical Chemistry and Sensing Technologies

This compound, also known as Fmoc-hydrazide, serves as a valuable derivatization reagent for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.cominter-chem.pl Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a specific analytical method. greyhoundchrom.com In HPLC, this often involves tagging the target molecule with a group that enhances its detection.

Fmoc-hydrazide is particularly useful for the analysis of compounds containing carbonyl groups. The carbazate moiety (–NHNH₂) reacts with aldehydes and ketones to form stable hydrazone adducts. researchgate.net The key feature of this compound is the fluorenylmethoxycarbonyl (Fmoc) group, which is highly fluorescent and possesses strong UV absorbance. By reacting the analyte with Fmoc-hydrazide, the fluorescent Fmoc tag is attached to the target molecule. This significantly enhances the sensitivity of detection by either fluorescence or UV detectors in an HPLC system, allowing for the quantification of analytes at very low concentrations. sigmaaldrich.com For instance, it has been employed in the derivatization of progesterone (B1679170) for HPLC analysis. sigmaaldrich.com

The highly fluorescent nature of the 9-fluorenylmethyl group makes its carbazate derivative an excellent reagent for the fluorimetric detection of various biomolecules, most notably carbohydrates such as glycans and monosaccharides. medchemexpress.comnih.govchemsrc.com The analysis of glycans in glycoproteins is a crucial process in biomedical research and the development of biopharmaceuticals. nih.govresearchgate.net

Typically, glycans are released from glycoproteins and then labeled with a fluorophore to enable sensitive detection. researchgate.net this compound provides an efficient method for this labeling process. nih.gov The reaction involves the formation of a hydrazone between the carbazate and the reducing end of the saccharide, which is then reduced to a stable bond. nih.gov This method has been successfully applied to the analysis of N-glycans from several glycoproteins, including human immunoglobulin G (IgG), bovine RNase B, human fibrinogen, and bovine fetuin. nih.govresearchgate.net The resulting fluorescently-labeled glycans can be easily separated and detected by HPLC, simplifying what is often a complex analytical workflow. nih.gov This approach is valuable for screening disease-related glycans and for routine analysis in the biopharmaceutical industry. nih.gov

This compound (Fmoc-hydrazine) was specifically synthesized to act as a precolumn fluorometric labeling reagent for the quantitative analysis of reducing sugars by reversed-phase HPLC. chemsrc.comnih.gov This technique involves derivatizing the sugars before they are injected into the HPLC column. The high stability of the Fmoc-hydrazine reagent and the resulting sugar Fmoc-hydrazone derivatives is a significant advantage of this method. nih.govresearchgate.net

Detailed studies have optimized the derivatization conditions and demonstrated the separation of various sugar derivatives, such as those from glucose, galactose, mannose, and fructose, within 20 minutes using a C8 column. nih.gov The method exhibits excellent sensitivity, with linear calibration graphs established in the low to sub-picomole range. nih.govresearchgate.net The limits of detection are exceptionally low, highlighting the power of this derivatization strategy for quantitative analysis. nih.gov

Table 2: Determination Limits for Saccharides Labeled with this compound

| Saccharide | Determination Limit (pmol) |

|---|---|

| Mannose | 0.05 - 0.09 |

| Galactose | 0.05 - 0.09 |

| Ribose | 0.05 - 0.09 |

| Glucose | 0.1 |

| Maltose | 0.1 |

| Xylose | 0.1 |

| Fucose | 0.2 |

| Lactose | 0.2 |

| Arabinose | 0.3 |

| Fructose | 0.4 |

The reactivity of this compound is leveraged in biotechnology for bioconjugation processes. chemimpex.comchemimpex.com Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable conjugate that combines the properties of both precursors. This is a fundamental technique for the development of advanced biosensors and diagnostic tools. chemimpex.com

This compound's ability to react with specific functional groups, such as aldehydes on biomolecules, allows it to act as a linker, attaching the fluorescent Fmoc tag or connecting the biomolecule to a surface or another molecule. chemimpex.comchemimpex.com This is vital for creating the detection systems used in modern diagnostics. For example, a biomolecule (like an antibody or enzyme) responsible for recognizing a specific disease marker can be conjugated to a fluorescent tag via the carbazate, enabling the detection and quantification of the marker. This utility in attaching biomolecules to surfaces is also essential for fabricating the sensing elements of biosensors. chemimpex.com

Interface Engineering in Advanced Materials

Incorporation in Perovskite Solar Cells for Interfacial Charge Transfer

The molecular structure of 9FC is uniquely suited for this role. Research shows that 9FC can chemically bond with the perovskite surface while its outward-facing aromatic fluorenyl rings establish effective π-π interactions with the C60 layer. nih.govresearchgate.netresearchgate.net This dual interaction creates a "self-assembled charge bridge path" that facilitates enhanced interfacial charge transfer. researcher.lifenih.gov This improved charge extraction minimizes recombination losses at the interface, which is reflected in the enhanced photovoltaic parameters of the solar cells. researchgate.net

The introduction of 9FC as an interfacial layer has resulted in devices with a power conversion efficiency (PCE) of 23.97% and a high open-circuit voltage (VOC) of 0.91 V. nih.govresearchgate.net These high-performing tin-lead PSCs have also enabled the development of highly efficient two-terminal and four-terminal all-perovskite tandem solar cells, achieving efficiencies of 27.01% and 28.07%, respectively. nih.govresearchgate.net

Table 1: Performance of Mixed Tin-Lead Perovskite Solar Cells with 9FC Interfacial Modification

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 23.97% | nih.govresearchgate.net |

| Open-Circuit Voltage (VOC) | 0.91 V | nih.govresearchgate.net |

| Two-Terminal Tandem Cell Efficiency | 27.01% | nih.gov |

| Four-Terminal Tandem Cell Efficiency | 28.07% | nih.gov |

Mitigation of Iodide Oxidation in Mixed Tin-Lead Perovskite Solar Cells

A primary challenge in the stability of mixed tin-lead perovskite solar cells is the facile oxidation of the tin(II) cation (Sn²⁺) to its more stable Sn⁴⁺ state. researchgate.netescholarship.org This oxidation process creates tin vacancies and introduces defects into the perovskite lattice, which act as trap sites for charge carriers and contribute to non-radiative recombination loss, thereby degrading device performance and stability. researchgate.net

X-ray photoelectron spectroscopy (XPS) analysis of perovskite films confirms the efficacy of this approach. In films treated with 9FC, the characteristic peak for Sn⁴⁺ is significantly suppressed compared to untreated control films, providing direct evidence of the mitigation of tin oxidation. researchgate.net This chemical stabilization leads to a reduction in defect density and enhances the longevity and sustained performance of the solar cells. researchgate.netresearchgate.net

Table 2: Effect of this compound on Tin Oxidation State

| Perovskite Film Sample | Observed Effect | Analytical Evidence | Reference |

|---|---|---|---|

| Control (Untreated) | Presence of both Sn²⁺ and Sn⁴⁺ peaks, indicating oxidation. | XPS Spectra | researchgate.net |

| 9FC-Treated | Significant suppression of the Sn⁴⁺ peak, indicating mitigation of oxidation. | XPS Spectra | researchgate.net |

Computational and Mechanistic Investigations

Quantum Chemical Studies on Reactivity and Electronic Structure of Hydrazides

Quantum chemical calculations, especially Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of hydrazides. nih.govsciencepublishinggroup.com These studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. pensoft.net The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.govpensoft.net

Studies on various hydrazide derivatives show that their electronic properties can be finely tuned by different substituents. For instance, DFT calculations on fatty hydrazide derivatives revealed that their HOMO-LUMO energy gaps range from 5.20 to 7.61 eV, and these values can be decreased by the addition of substituents, which is associated with higher inhibition efficiency in corrosion studies. nih.gov Similarly, for benzimidazole-hydrazide-hydrazone compounds, the Esp conformer was identified as the most reactive, based on its energy gap and TD-DFT results. sciencepublishinggroup.com

Calculations of global reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide further insights. nih.gov These parameters help to quantify and predict how these molecules will behave in chemical reactions. For example, analyses of various hydrazide derivatives consistently show that there is minimal variance in the electron density on the nucleophilic nitrogen atom across different carbamate- and amide-type structures. nih.gov

| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Adipic Acid Dihydrazide (AADH) | DFT | - | - | 5.20 | nih.gov |

| Benzimidazole-Hydrazide-Hydrazone (C1, Esp conformer) | B3LYP/6-311+G(d,p) | - | - | Most Reactive | sciencepublishinggroup.comcitedrive.com |

| Pyrrole-based Hydrazide-Hydrazone (5b) | DFT | - | - | Stable, low reactivity | pensoft.net |

| Hydrazone (7d) | B3LYP/6-311++(d,p) | HOMO on pyrrole (B145914) ring | LUMO on hydrazide-hydrazone moiety | - | nih.gov |

Molecular Docking and Interaction Analysis in Biological Systems

Molecular docking simulations are employed to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. These computational techniques are crucial in medicinal chemistry for understanding structure-activity relationships. While 9-Fluorenylmethyl carbazate (B1233558) itself is primarily a protecting group or a fluorescent tag, its derivatives and the broader class of hydrazide-hydrazones are often investigated for their biological activity. medchemexpress.com

Docking studies have been performed on various hydrazide-hydrazone derivatives to elucidate their interaction patterns with enzymes. For instance, simulations visualized the binding of a pyrrole-based hydrazide-hydrazone in the active site of NADPH oxidase, highlighting the role of the tryptophan ring in forming a stable H-bond. pensoft.net In another study, chiral hydrazide-hydrazone derivatives were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to understand their inhibition profiles. researchgate.net These analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Furthermore, docking has been used to complement experimental findings in the development of peptide-based therapeutics, where 9-Fluorenylmethyl carbazate is a key reagent in the synthesis of peptide hydrazides. researchgate.net For example, the interaction of glycopeptides with enzymatic residues was explored through docking, showing hydrogen bonding with Asp25/Asp25' residues. researchgate.net

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyrrole-based Hydrazide-Hydrazone | NADPH Oxidase | Stable H-bond formation involving the tryptophan ring. | pensoft.net |

| Chiral Hydrazide-Hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Elucidation of interaction patterns for enzyme inhibition. | researchgate.net |

| Cyclic Glycopeptides | Enzymatic Asp25/Asp25' residues | Showed hydrogen bonding interactions. | researchgate.net |

Reaction Mechanism Elucidation of Aza-Michael Additions and Other Transformations

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental reaction for forming C-N bonds. nih.gov Hydrazides, including this compound, have been shown to be highly effective nucleophiles in these reactions, often proceeding efficiently under catalyst-free conditions. nih.govrsc.org

Computational studies have been crucial in elucidating the mechanism of the aza-Michael reaction involving hydrazides. The reaction proceeds through a two-step mechanism: a nucleophilic addition to form a zwitterionic intermediate, followed by a rate-limiting proton transfer to yield the final adduct. nih.govacs.org A key finding is that the adjacent nitrogen atom in the hydrazide acts as an efficient hydrogen-bond donor. This facilitates an intramolecular proton transfer after the zwitterion is formed, a pathway that is more favorable than the amine-assisted intermolecular proton transfer seen with simple amines. rsc.org This intramolecular assistance is a manifestation of the "α-effect," which enhances the nucleophilicity of the hydrazide.

Conformational Analysis and Energy Barrier Calculations for Derivatives

The three-dimensional structure and conformational flexibility of hydrazide derivatives significantly influence their reactivity and biological activity. The rotation around the N-N bond in hydrazides is a key conformational feature that has been extensively studied using both computational and experimental methods like NMR spectroscopy. researchgate.netmdpi.com

Many hydrazide derivatives can exist as a mixture of conformational isomers (e.g., E/Z conformers) in solution due to the partial double bond character of the amide C-N bond. researchgate.net DFT studies have been used to determine the relative stability of these conformers, often finding that the E(C=N)-E(C(O)-N) conformer is the most stable for hydrazone derivatives. researchgate.net

Computational studies have also focused on calculating the energy barriers for rotation around the N-N bond, which gives rise to atropisomers in asymmetrically substituted hydrazides. mdpi.commdpi.com For a quinazolinone-derived hydrazide, the activation barrier for racemization (ΔG‡rac) at 45 °C was calculated to be approximately 23.9 kcal/mol, indicating that optically pure atropisomers could be stable at room temperature. mdpi.com These barriers are influenced by steric and electronic factors, with the energy penalty arising mainly from the distortion of the N-N bond and the rehybridization of the nitrogen atoms during rotation. mdpi.com

| Compound/Derivative | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Quinazolinone Hydrazide (2c) | Torsional Angle θ (CO–N–N–CO) | ~82.8° | Single Crystal XRD | mdpi.com |

| Quinazolinone Hydrazide (2c) | Activation Barrier for Racemization (ΔG‡rac) at 45 °C | ~23.9 kcal/mol | HPLC Analysis | mdpi.com |

| Hydrazide-Hydrazone Derivative | Most Stable Conformer | E(C=N)-E(C(O)-N) | DFT | researchgate.net |

| Hydrazine (B178648) Derivative (Chromene Scaffold) | Activation Barrier for Isomerization | 110.5 kJ/mol (in vacuo) | DFT | researchgate.net |

Future Directions and Emerging Research Avenues

Expansion of Synthetic Utility in Complex Molecular Architectures

The role of 9-Fluorenylmethyl carbazate (B1233558) in the synthesis of complex molecules is expanding beyond its traditional use in peptide chemistry. chemimpex.com Its application in constructing C-terminal hydrazides is critical for developing peptide-based therapeutics. A significant advancement is the development of stable, pre-loaded Fmoc-hydrazine resins, which simplifies the solid-phase peptide synthesis (SPPS) of long and challenging peptide hydrazides. chemrxiv.orgresearchgate.net This method has been successfully demonstrated in the synthesis of a 40-mer GLP-1R agonist peptide, highlighting its broad utility. chemrxiv.orgresearchgate.net

Researchers are also exploring its use in creating azapeptides, where an alpha-carbon in the peptide backbone is replaced by a nitrogen atom, leading to peptidomimetics with enhanced stability against enzymatic degradation. nih.govbiorxiv.org New methods are being developed for the efficient synthesis of azapeptide libraries using Fmoc-protected building blocks, which could accelerate the discovery of new therapeutic candidates. nih.govbiorxiv.org The ability to create stable derivatives makes it a valuable tool in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors. chemimpex.com

Furthermore, the hydrazide functionality allows for conversion into other reactive groups like isocyanates or thioesters, which are useful for peptide cyclization, conjugation with various nucleophiles, and the synthesis of proteins via chemical ligation. researchgate.netiris-biotech.de This adaptability is crucial for the construction of intricate molecular architectures with tailored properties.

Advanced Applications in Targeted Drug Delivery and Diagnostics

The unique properties of the Fmoc group, including its inherent fluorescence, are being harnessed for advanced applications in drug delivery and diagnostics. medchemexpress.com Peptide hydrazides, synthesized using Fmoc-carbazate, are key components in designing targeted drug delivery systems. researchgate.net These systems can involve the attachment of peptide vectors to carrier molecules like dendrimers and polymers through hydrazone ligation. researchgate.net

The development of peptide amphiphiles (PAs) containing hydrazide moieties allows for the creation of self-assembling nanofibers. nih.gov These nanofibers can form hydrogels from which drugs, tethered via a hydrolytically labile hydrazone bond, can be slowly released. This approach is particularly promising for creating biocompatible and biodegradable drug delivery platforms. nih.gov

In diagnostics, 9-Fluorenylmethyl carbazate serves as a highly sensitive fluorogenic derivatization reagent. medchemexpress.com It is used for the fluorescent labeling of glycans, which simplifies their detection and analysis using techniques like high-performance liquid chromatography (HPLC). medchemexpress.com This is crucial for studying the role of glycans in various biological processes. The compound's ability to react with carbonyl groups has also been utilized to derivatize steroids like progesterone (B1679170) for HPLC analysis.

Development of Next-Generation Polymeric Materials

The application of this compound is expanding into polymer science, contributing to the development of advanced materials with unique properties. chemimpex.com Researchers are incorporating this compound into polymers to create novel coatings and other materials. chemimpex.com

A key area of emerging research is the development of stimuli-responsive polymers and hydrogels. nih.govrsc.orgnih.govmdpi.comresearchgate.net These "smart" materials can undergo changes in their properties in response to external triggers such as pH, temperature, or light. nih.govmdpi.com By incorporating Fmoc-carbazate and its derivatives into polymer backbones or as cross-linkers, it is possible to create hydrogels that can be used for controlled drug release, tissue engineering, and regenerative medicine. nih.govnih.gov For instance, peptide-based hydrogels formed from self-assembling nanofibers can act as scaffolds for cell growth or for the sustained delivery of therapeutics. nih.govnih.gov

Moreover, Fmoc-carbazate has been used to functionalize nanoparticles. For example, it was used in the synthesis of a novel Fmoc-Silane which was then used to create semicarbazide-functionalized periodic mesoporous organosilica nanoparticles for potential use in chemotherapy. rsc.org This demonstrates the potential for creating hybrid organic-inorganic materials with tailored functionalities for biomedical applications.

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

The future of research involving this compound will increasingly rely on synergistic approaches that combine synthetic chemistry, computational modeling, and biological evaluation. Computational studies are being used to predict the self-assembly and folding behavior of complex molecules and materials derived from Fmoc-carbazate. For example, computational modeling has been used to understand the helix-to-helix interactions in synthetic oligomers known as foldamers. uni-muenchen.de

This predictive power, when combined with advanced synthetic techniques like automated solid-phase peptide synthesis, allows for the rapid generation of libraries of compounds, such as azapeptides, for biological screening. nih.govbiorxiv.org High-throughput screening can then be used to identify candidates with desired therapeutic properties.

This integrated approach is exemplified by research aimed at improving the stability and efficacy of therapeutic peptides. For instance, after synthesizing peptide variants with specific modifications, their stability is tested in simulated gastrointestinal fluids, and the degradation pathways are analyzed. acs.org This iterative cycle of design, synthesis, and evaluation, informed by both computational and experimental data, is a powerful strategy for developing new drugs and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.